molecular formula C16H28O4 B190095 Butanedioic acid, dodecenyl- CAS No. 11059-31-7

Butanedioic acid, dodecenyl-

Cat. No. B190095
CAS RN: 11059-31-7
M. Wt: 284.39 g/mol
InChI Key: QDCPNGVVOWVKJG-VAWYXSNFSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Butanedioic acid, dodecenyl-” is a chemical compound with the molecular formula C16H28O4 . It is also known as Succinic acid or Amber acid . The exact mass and complexity rating of the compound are currently unknown.


Synthesis Analysis

The synthesis of bio-derived 1,4-butanediol (BDO) from succinic acid (SA) has been reported . The first step involves the esterification of SA with methanol to yield 100% dimethyl succinate (DMS) over phosphotungstic acid. The second step involves a one-pot chemoselective hydrogenation of DMS to BDO with a 91.2% yield over Cu 1 Fe 1 Al 0.5 in a segmented temperature-controlled manner .


Molecular Structure Analysis

The molecular structure of Butanedioic acid is available as a 2D Mol file or as a computed 3D SD file . The IUPAC Standard InChI is InChI=1S/C4H6O4/c5-3(6)1-2-4(7)8/h1-2H2,(H,5,6)(H,7,8) .

Safety And Hazards

The United Nations designated GHS hazard class pictogram for “Butanedioic acid, dodecenyl-” is Corrosive, and the GHS signal word is Danger. Succinic acid, a related compound, is considered hazardous according to the 2012 OSHA Hazard Communication Standard .

Future Directions

Sustainability concerns have led to the gradual expansion of the bio-derived 1,4-butanediol (BDO) monomer market, for the replacement of traditional plastics with biodegradable plastics . This suggests a potential future direction for the use of “Butanedioic acid, dodecenyl-” in sustainable manufacturing processes.

Relevant Papers The paper “Synthesis of bio-derived 1,4-butanediol by succinic acid esterification and hydrogenation over CuFeAl catalysts” provides valuable insights into the synthesis of bio-derived BDO from succinic acid . Another paper titled “An Eclectic Review on Dicarboxylic Acid Production Through Yeast Cell Factories and Its Industrial Prominence” discusses the industrial importance of dicarboxylic acids and the use of yeast cell factories for their production .

properties

IUPAC Name

2-[(E)-dodec-1-enyl]butanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H28O4/c1-2-3-4-5-6-7-8-9-10-11-12-14(16(19)20)13-15(17)18/h11-12,14H,2-10,13H2,1H3,(H,17,18)(H,19,20)/b12-11+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDCPNGVVOWVKJG-VAWYXSNFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCC=CC(CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCC/C=C/C(CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H28O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Butanedioic acid, 2-(dodecen-1-yl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

Product Name

Dodecenylsuccinic acid

CAS RN

29658-97-7
Record name Butanedioic acid, 2-(dodecen-1-yl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029658977
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Butanedioic acid, 2-(dodecen-1-yl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Dodecenylsuccinic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.045.219
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.